4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline
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Overview
Description
(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(3-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a cyclopentaquinoline core and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(3-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. The key steps include:
Formation of the cyclopentaquinoline core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the nitrophenyl group: This step often involves nitration reactions under controlled conditions to ensure the selective introduction of the nitro group.
Formation of the imine linkage: This is typically done through a condensation reaction between an amine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids or nitro derivatives.
Reduction: Products include amines or reduced aromatic compounds.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in research to study biological pathways and interactions.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Chemical Sensors: Utilized in the design of sensors for detecting specific substances.
Mechanism of Action
The mechanism by which (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(3-NITROPHENYL)METHANIMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. The nitrophenyl group, in particular, can participate in redox reactions, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Nitrophenyl Compounds: Compounds with nitrophenyl groups but different core structures.
Uniqueness
(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(3-NITROPHENYL)METHANIMINE is unique due to its combination of a cyclopentaquinoline core and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development.
Properties
Molecular Formula |
C26H23N3O2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C26H23N3O2/c1-17-8-13-25-24(14-17)22-6-3-7-23(22)26(28-25)19-9-11-20(12-10-19)27-16-18-4-2-5-21(15-18)29(30)31/h2-6,8-16,22-23,26,28H,7H2,1H3 |
InChI Key |
DITRHTVVQVXPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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